Pharmacopeial Designation Defines Non-Interchangeability with Other EP Impurities
CAS 84711-26-2 is designated as Etomidate EP Impurity D in the European Pharmacopoeia monograph. Other EP-designated etomidate impurities possess distinct CAS numbers, molecular formulas, and pharmacopeial acceptance criteria; for example, Impurity A (CAS 3157-27-5) is the carboxylic acid derivative, Impurity B (CAS 5377-20-8) is the methyl ester, and Impurity E (CAS 56649-47-9) is the (S)-enantiomer of etomidate. Procurement of the correct impurity reference standard is mandatory for monograph compliance [1][2][3].
| Evidence Dimension | Pharmacopeial identity (EP monograph designation) |
|---|---|
| Target Compound Data | Etomidate EP Impurity D (CAS 84711-26-2); molecular formula C14H16N2O2S; thioxo substituent |
| Comparator Or Baseline | Impurity A (CAS 3157-27-5, C12H12N2O2, carboxylic acid); Impurity B (CAS 5377-20-8, C13H14N2O2, methyl ester); Impurity E (CAS 56649-47-9, C14H16N2O2, (S)-enantiomer) |
| Quantified Difference | Each impurity has a unique CAS registry and pharmacopeial monograph entry; structural differences lead to distinct chromatographic retention times. For instance, the relative retention time for Impurity A is 0.34 versus etomidate [2]. |
| Conditions | European Pharmacopoeia (EP) monograph for Etomidate; HPLC analysis per pharmacopeial impurity table |
Why This Matters
For ANDA submissions and QC lot release, using the incorrect impurity standard invalidates the analytical method, potentially causing regulatory rejection.
- [1] Cato Research. (CAS 84711-26-2) Etomidate Impurity 5 Reference Standard. Cato Research Product Page, 2024. View Source
- [2] DrugFuture. Etomidate Impurity Table with Relative Retention Times. DrugFuture Pharmacopeial Reference, 2024. View Source
- [3] ChemWhat. Etomidate EP Impurity B (CAS 5377-20-8) Product Page. ChemWhat, 2024. View Source
